2-Methyl-1-phenyl-4,5,6,7-tetrahydro-1H-indole
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Overview
Description
2-Methyl-1-phenyl-4,5,6,7-tetrahydro-1H-indole is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-phenyl-4,5,6,7-tetrahydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . This method provides a good yield of the desired indole derivative.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-phenyl-4,5,6,7-tetrahydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts acylation and alkylation reactions are frequently employed, using reagents like acetyl chloride and aluminum chloride.
Major Products
The major products formed from these reactions include various substituted indoles, ketones, and quinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-1-phenyl-4,5,6,7-tetrahydro-1H-indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in the development of bioactive molecules and studying enzyme interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-phenyl-4,5,6,7-tetrahydro-1H-indole involves its interaction with specific molecular targets. It can bind to various receptors and enzymes, modulating their activity. The indole ring system allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-4,5,6,7-tetrahydro-1H-indole
- 1-Methyl-2-phenylindole
- 2-Methyl-1H-indole
Uniqueness
2-Methyl-1-phenyl-4,5,6,7-tetrahydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tetrahydroindole structure provides a balance between rigidity and flexibility, making it a versatile scaffold for drug design and synthesis .
Properties
Molecular Formula |
C15H17N |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
2-methyl-1-phenyl-4,5,6,7-tetrahydroindole |
InChI |
InChI=1S/C15H17N/c1-12-11-13-7-5-6-10-15(13)16(12)14-8-3-2-4-9-14/h2-4,8-9,11H,5-7,10H2,1H3 |
InChI Key |
HXCBUGVQIDWSGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1C3=CC=CC=C3)CCCC2 |
Origin of Product |
United States |
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